3-[(4-Nitrophenyl)methoxy]-1-benzothiophene-2-carbonitrile
Overview
Description
3-[(4-Nitrophenyl)methoxy]-1-benzothiophene-2-carbonitrile is a complex organic compound that features a benzothiophene core substituted with a 4-nitrophenylmethoxy group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Nitrophenyl)methoxy]-1-benzothiophene-2-carbonitrile typically involves multiple steps, starting with the preparation of the benzothiophene core One common method involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Nitrophenyl)methoxy]-1-benzothiophene-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group under suitable conditions.
Substitution: The methoxy group can be substituted by other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in acidic conditions.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and various substituted benzothiophene derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-[(4-Nitrophenyl)methoxy]-1-benzothiophene-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of advanced materials, including polymers and electronic materials
Mechanism of Action
The mechanism of action of 3-[(4-Nitrophenyl)methoxy]-1-benzothiophene-2-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction, forming reactive intermediates that can interact with cellular components. The benzothiophene core may also play a role in binding to specific targets, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenol: Shares the nitro group and phenyl ring but lacks the benzothiophene core.
Benzothiophene-2-carbonitrile: Lacks the 4-nitrophenylmethoxy group but shares the benzothiophene and carbonitrile functionalities.
Uniqueness
3-[(4-Nitrophenyl)methoxy]-1-benzothiophene-2-carbonitrile is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of both the nitro group and the benzothiophene core allows for a diverse range of chemical modifications and applications, distinguishing it from simpler analogs .
Properties
IUPAC Name |
3-[(4-nitrophenyl)methoxy]-1-benzothiophene-2-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O3S/c17-9-15-16(13-3-1-2-4-14(13)22-15)21-10-11-5-7-12(8-6-11)18(19)20/h1-8H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMNLUULXPVJFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C#N)OCC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801191402 | |
Record name | 3-[(4-Nitrophenyl)methoxy]benzo[b]thiophene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801191402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303985-58-2 | |
Record name | 3-[(4-Nitrophenyl)methoxy]benzo[b]thiophene-2-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=303985-58-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(4-Nitrophenyl)methoxy]benzo[b]thiophene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801191402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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